Harmol

CYP450 inhibition drug-drug interaction herb-drug interaction

Harmol (CAS 40580-83-4) is the critical 7-hydroxy β-carboline scaffold for DYRK1A-targeted programs, offering a 6-fold selectivity advantage over harmine. Unlike analogs, its unique CYP3A4 inhibition (Ki: 5.13 μM) and antifungal profile mandate intentional procurement for precise SAR, herb-drug interaction panels, and kinase studies.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 40580-83-4
Cat. No. B1206710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmol
CAS40580-83-4
Synonymsharmol
harmol hydrobromride
harmol hydrochloride
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl
InChIInChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
InChIKeyLBBJNGFCXDOYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmol (CAS 40580-83-4) Procurement Guide: Beta-Carboline Alkaloid for DYRK1A Kinase and CYP Inhibition Studies


Harmol (7-hydroxy-1-methyl-9H-pyrido[3,4-b]indole) is a β-carboline alkaloid naturally occurring in Peganum harmala and endogenously formed in mammalian tissues. It belongs to the harmala alkaloid family, sharing a tricyclic pyridoindole core with harmine (7-methoxy), harmaline (3,4-dihydro), harmalol, and harmane. [1] As a free base or hydrochloride salt, harmol exhibits distinct substitution patterns at the 7-position (hydroxyl vs. methoxy) and saturation state relative to its analogs. [2] Its procurement for research applications hinges on unique pharmacological profiles including differential kinase selectivity, CYP enzyme inhibition kinetics, and antifungal efficacy that distinguish it from closely related β-carbolines.

Why Generic Beta-Carboline Substitution Fails for Harmol-Specific Experimental Models


Substituting harmol with harmine, harmaline, or harmane is not scientifically equivalent due to divergent target engagement profiles and off-target liabilities. Even within the same plant-derived β-carboline family, the 7-position hydroxyl of harmol versus the 7-methoxy of harmine produces markedly different CYP3A4 inhibition constants (Ki: 5.13 μM vs. 16.76 μM) [1] and imidazoline I2B receptor affinities (KiH: 630 nM for harmine vs. differential binding for harmol). [2] Moreover, harmol demonstrates a superior DYRK1A-to-MAO-A selectivity ratio compared to harmine, a critical determinant for kinase-targeted applications requiring minimal monoamine oxidase off-target effects. [3] These compound-specific pharmacodynamic signatures necessitate intentional, evidence-based procurement rather than reliance on interchangeable β-carboline analogs.

Harmol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Harmol Demonstrates 3.3-Fold More Potent CYP3A4 Inhibition Than Harmine

In human liver microsome incubation assays, harmol exhibited noncompetitive inhibition of CYP3A4 with a Ki of 5.13 μM, which is 3.3-fold more potent (lower Ki) than harmine (Ki = 16.76 μM). Harmane showed even stronger inhibition (Ki = 1.66 μM), but harmol occupies an intermediate potency position with distinct structural determinants conferred by its 7-hydroxy substitution. [1]

CYP450 inhibition drug-drug interaction herb-drug interaction

Harmol Exhibits Superior DYRK1A Selectivity Over MAO-A Compared to Harmine

In a high-throughput TR-FRET assay, harmol demonstrated the highest selectivity ratio for DYRK1A over MAO-A among all harmine analogs tested. While harmine exhibited a DYRK1A:MAO-A IC50 ratio of 1.2 (near-equipotent), harmol showed a ratio of 0.2, indicating 6-fold improved selectivity for DYRK1A relative to MAO-A. [1] This selectivity translated to a better therapeutic window in a glioma tumor xenograft model, where harmol demonstrated superior in vivo tolerability compared to harmine at efficacious doses. [2]

kinase inhibitor DYRK1A MAO-A selectivity cancer research

Harmol Shows Highest Antifungal Efficacy Among Six Beta-Carbolines Against Postharvest Fungal Pathogens

When tested against Penicillium digitatum and Botrytis cinerea at 1 mM concentration, harmol exhibited the highest inhibitory effect on conidia germination among six β-carbolines (harmine, harmol, norharmane, harmane, harmaline, harmalol). Full aromatic β-carbolines (harmine, harmol, norharmane, harmane) were effective at 0.5-1 mM, while dihydro-β-carbolines (harmaline, harmalol) only caused germination delay. Harmol's antimicrobial effect was fungicidal on B. cinerea and fungistatic on P. digitatum. [1]

antifungal agricultural fungicide postharvest disease Penicillium digitatum Botrytis cinerea

Harmol Exhibits Intermediate Antiplatelet Potency with Selective Collagen-Mediated Platelet Aggregation Inhibition

In an in vitro platelet aggregation assay using 200 μM concentration, harmol exhibited medium antiplatelet potency among six β-carbolines, with harmane and harmine being most potent and norharmane, harmalol, and harmaline showing weak, non-significant effects. Importantly, all active compounds demonstrated selective inhibition of collagen-induced platelet aggregation while having no effect on arachidonic acid-, thrombin-, or U46619-stimulated aggregation. [1]

antiplatelet cardiovascular thrombosis collagen-induced aggregation

Harmol MAO-A Inhibition Potency Distinguishes It from Harmaline and Harmalol

In a luminescence-based MAO-A Glo assay, harmol inhibited human MAO-A with an IC50 of 0.50 μM, which is 5.6-fold less potent than harmine (0.06 μM) and 5.6-fold less potent than harmaline (0.09 μM), but 1.3-fold more potent than harmalol (0.66 μM). [1] This intermediate potency allows harmol to serve as a comparator for threshold-dependent MAO-A inhibition studies where the extreme potency of harmine/harmaline may obscure subtle pharmacodynamic effects.

MAO-A inhibitor neuropharmacology antidepressant monoamine oxidase

High-Impact Application Scenarios for Harmol Procurement in Scientific and Industrial Research


DYRK1A Kinase Inhibitor Development with Reduced MAO-A Off-Target Liability

For medicinal chemistry programs targeting DYRK1A in glioblastoma, Down syndrome-associated cognitive deficits, or neurodegeneration, harmol serves as a preferential lead scaffold over harmine due to its 6-fold superior DYRK1A-to-MAO-A selectivity ratio (0.2 vs. 1.2). [1] Procurement of harmol (free base or HCl salt) enables SAR studies around the 7-hydroxy substitution that drives this improved selectivity profile, while in vivo glioma xenograft studies confirm a broader therapeutic window. [1]

CYP450-Mediated Drug Interaction Screening Panels

Harmol is an essential component of β-carboline alkaloid panels used to assess CYP3A4 and CYP2D6 inhibition liabilities in natural product-drug interaction studies. With a CYP3A4 Ki of 5.13 μM (3.3-fold lower than harmine), harmol provides a distinct inhibition benchmark for predicting herb-drug interaction risks in formulations containing Peganum harmala extracts or endogenous β-carbolines. [2]

Agricultural Fungicide Discovery for Postharvest Pathogen Control

Harmol's fungicidal activity against Botrytis cinerea and fungistatic activity against Penicillium digitatum at 1 mM concentrations [3] supports its use in agrochemical screening programs targeting postharvest spoilage fungi. The compound's membrane permeabilization mechanism offers a novel mode of action that may circumvent resistance to existing fungicides. Procurement-grade harmol enables formulation development, field residue trials, and mode-of-action elucidation studies.

Platelet Aggregation Pathway-Specific Inhibitor Research

In cardiovascular pharmacology, harmol's selective inhibition of collagen-mediated platelet aggregation (with no effect on thrombin, AA, or U46619 pathways) at 200 μM [4] makes it a valuable tool compound for dissecting PLCγ2-dependent signaling cascades in thrombosis models. Its intermediate potency relative to harmane/harmine facilitates concentration-response experiments without saturating pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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